N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
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Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-9-7-20(12-14-5-8-26-13-14)27(23,24)17-10-15-2-3-18(22)21-6-4-16(11-17)19(15)21/h5,8,10-11,13H,2-4,6-7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOWMJFORBVPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrroloquinoline core with a furan and methoxyethyl substituents. Its molecular formula is , and it is characterized by the following functional groups:
- Furan ring : Imparts unique electronic properties.
- Methoxyethyl group : Enhances solubility and bioavailability.
- Sulfonamide moiety : Known for its biological activity against various targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydrofolate reductase (DHFR), which are crucial in cellular metabolism and DNA synthesis.
- Receptor Modulation : The furan and pyrroloquinoline structures may interact with various receptors involved in cell signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Studies have shown that derivatives of pyrroloquinoline compounds possess significant cytotoxic effects against cancer cell lines. For instance, one study reported an IC50 value of 45.69 μM against specific cancer types .
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo... | 45.69 | Cancer Cell Lines |
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Compounds with similar structures have shown effectiveness against various bacterial strains.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the anticancer potential of a related compound in vitro. The results indicated that the compound significantly inhibited cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspases . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The compound exhibited strong inhibitory effects against Gram-positive bacteria, indicating its potential as a therapeutic agent against infections .
Q & A
Q. What are the common synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step strategies, including cyclization, sulfonamide functionalization, and substitution. Key steps are derived from analogous quinoline-sulfonamide syntheses:
Quinoline Core Formation : Cyclization via Skraup synthesis or palladium-catalyzed reductive methods (e.g., nitroarene cyclization with formic acid derivatives as CO surrogates) .
Sulfonamide Introduction : Reacting the quinoline intermediate with sulfonyl chlorides in basic conditions (e.g., pyridine) .
Side-Chain Functionalization : Alkylation of the sulfonamide nitrogen with furan-3-ylmethyl and 2-methoxyethyl groups using coupling agents like 1,1'-carbonyldiimidazole (CDI) .
Q. Which spectroscopic and analytical methods are effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation and purity assessment:
- NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns (e.g., furan and methoxyethyl groups) .
- XRPD (X-ray Powder Diffraction) : Determines crystallinity and polymorphic forms, critical for reproducibility .
- TGA/DSC : Evaluates thermal stability and decomposition profiles (e.g., melting points >250°C observed in related sulfonamides) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and fragmentation patterns.
| Method | Application | Reference |
|---|---|---|
| XRPD | Crystallinity analysis | |
| TGA/DSC | Thermal behavior | |
| NMR | Structural elucidation |
Q. What are the key intermediates in its synthesis?
Methodological Answer: Critical intermediates include:
- 4-Oxo-tetrahydroquinoline core : Synthesized via cyclization of nitroarenes or aniline derivatives .
- 8-Sulfonamide-quinoline : Formed by reacting the quinoline core with sulfonyl chlorides .
- N-Alkylated intermediates : Generated by stepwise alkylation of the sulfonamide nitrogen with furan-3-ylmethyl and 2-methoxyethyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclization step?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cyclization efficiency in nitroarene reductive cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility and reaction rates .
- Temperature Control : Stepwise heating (e.g., 0°C to reflux) minimizes side reactions in multi-step processes .
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ for cross-coupling | |
| Solvent | DMF for high-temperature stability | |
| Temperature | Gradual heating to 120°C |
Q. What computational methods predict the compound’s reactivity or biological interactions?
Methodological Answer:
- DFT (Density Functional Theory) : Models electronic properties (e.g., sulfonamide group’s electron-withdrawing effects) .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes with quinoline-binding pockets) .
- MD (Molecular Dynamics) Simulations : Assesses stability in solvated environments, relevant for drug design .
Q. How do structural modifications influence physicochemical properties?
Methodological Answer:
- Furan vs. Thiophene Substitution : Replacing furan with thiophene (as in ) increases lipophilicity (logP +0.5) but reduces solubility .
- Methoxyethyl Chain : Enhances water solubility via ether oxygen hydrogen-bonding .
- Salt Formation : Phosphate or hydrochloride salts improve crystallinity and bioavailability (e.g., XRPD-confirmed crystal forms) .
| Modification | Effect | Reference |
|---|---|---|
| Furan → Thiophene | ↑ Lipophilicity, ↓ solubility | |
| Methoxyethyl chain | ↑ Aqueous solubility | |
| Salt forms (HCl) | Improved crystallinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
